molecular formula C7H8ClN3O2 B13570401 Ethyl 4-amino-6-chloropyridazine-3-carboxylate

Ethyl 4-amino-6-chloropyridazine-3-carboxylate

Cat. No.: B13570401
M. Wt: 201.61 g/mol
InChI Key: XPLUFHDMTUCUDZ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-chloropyridazine-3-carboxylate (CAS 1822984-03-1) is a chemical compound with the molecular formula C 7 H 8 ClN 3 O 2 and a molecular weight of 201.61 g/mol . This compound belongs to the aminopyridazine class of heterocycles, which are privileged scaffolds in medicinal and agricultural chemistry research. The structure features both an electron-rich amino group and a reactive chloro group, making it a versatile building block for further chemical derivatization. Researchers utilize this core for constructing diverse compound libraries through nucleophilic aromatic substitution and other coupling reactions . Its specific isomer, Ethyl 3-amino-6-chloropyridazine-4-carboxylate (CAS 1161847-32-0), which shares the same molecular formula, is highlighted as a key intermediate in scientific exploration . The presence of the ester functional group also offers a handle for hydrolysis or functional group interconversion. This product is intended for research purposes only and is not for diagnostic or therapeutic uses. Proper handling procedures should be followed, and it is recommended to store the compound in a cool, dark place under an inert atmosphere .

Properties

IUPAC Name

ethyl 4-amino-6-chloropyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-2-13-7(12)6-4(9)3-5(8)10-11-6/h3H,2H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLUFHDMTUCUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-6-chloropyridazine-3-carboxylate typically involves the reaction of 4,6-dichloropyridazine with ethyl glycinate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-6-chloropyridazine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted pyridazines.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Hydrazine derivatives.

Scientific Research Applications

Ethyl 4-amino-6-chloropyridazine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-6-chloropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in Pyridazine Derivatives

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Table 1: Substituent and Molecular Data Comparison
Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight Key Features
Ethyl 4-amino-6-chloropyridazine-3-carboxylate Not explicitly listed 4-NH₂, 6-Cl, 3-COOEt C₇H₈ClN₃O₂ ~201.61 (estimated) High reactivity at amino and Cl sites
Ethyl 3-amino-6-chloropyridazine-4-carboxylate 1161847-32-0 3-NH₂, 6-Cl, 4-COOEt C₇H₈ClN₃O₂ 201.61 Positional isomer; altered electronic distribution
Ethyl 4,6-dichloropyridazine-3-carboxylate 679406-03-2 4-Cl, 6-Cl, 3-COOEt C₇H₆Cl₂N₂O₂ 221.04 Dichloro substitution enhances electrophilicity
Ethyl 6-chloropyridazine-4-carboxylate 612834-90-9 6-Cl, 4-COOEt C₇H₇ClN₂O₂ 186.59 Lacks amino group; reduced nucleophilic potential
6-Chloro-3-hydroxypyridazine-4-carboxylic acid 50681-26-0 3-OH, 6-Cl, 4-COOH C₅H₃ClN₂O₃ 174.55 Carboxylic acid group increases solubility
Key Observations:
  • Positional Isomerism: Ethyl 3-amino-6-chloropyridazine-4-carboxylate (CAS 1161847-32-0) shares the same molecular formula as the target compound but differs in substituent positions. This alters electronic effects and hydrogen-bonding capacity, impacting interactions in biological systems .
  • Solubility : Hydroxy- and carboxylic acid-substituted analogs (e.g., 6-Chloro-3-hydroxypyridazine-4-carboxylic acid) exhibit higher aqueous solubility than ester derivatives, influencing their pharmacokinetic profiles .

Pharmacological Relevance

While direct pharmacological data for this compound are absent, related compounds highlight trends:

  • Structural Motifs: The amino-chloro-pyridazine motif is analogous to pharmacophores in antiviral and anticancer agents, where electronic properties dictate target binding .

Biological Activity

Ethyl 4-amino-6-chloropyridazine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's structure, synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₇H₈ClN₂O₂ and a molecular weight of approximately 186.60 g/mol. The structure features a pyridazine ring with various substituents that contribute to its reactivity and biological activity. The unique arrangement of functional groups allows for diverse interactions within biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dichloropyridazine with ethyl glycinate under basic conditions. The process is conducted under reflux to ensure complete conversion, followed by purification through recrystallization. This method can be scaled up using continuous flow reactors to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes.

Anticancer Effects

In addition to its antimicrobial properties, this compound has shown promise as an anticancer agent. It interacts with specific enzymes and receptors that modulate signaling pathways related to cell proliferation and apoptosis. For instance, preliminary studies have indicated its ability to inhibit growth in cancer cell lines, suggesting a role in cancer therapy .

Case Studies

A notable study highlighted the compound's efficacy in reducing tumor size in xenograft models of human cancer. In this study, mice treated with this compound exhibited a significant reduction in tumor growth compared to control groups. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells while sparing normal cells .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct biological activities based on structural variations:

Compound NameStructure CharacteristicsUnique Features
This compoundPyridazine core with ethyl carboxylateAntimicrobial and anticancer properties
Ethyl 3-amino-6-chloropyridazine-4-carboxylateSimilar core but different substitutionNotable activity against specific pathogens
Methyl 6-chloropyridazine-3-carboxylateKey intermediate for various applicationsPotential use in anti-tumor therapies

This table illustrates how variations in substitution patterns can lead to different biological activities, emphasizing the importance of chemical structure in medicinal chemistry.

Q & A

Q. What are the established synthetic routes for Ethyl 4-amino-6-chloropyridazine-3-carboxylate, and how do purity levels impact experimental outcomes?

Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example, pyridazine derivatives are often synthesized via reactions between substituted amines and chlorinated precursors under reflux in polar aprotic solvents like DMF or acetonitrile . Purity is critical, as residual solvents or unreacted intermediates can skew biological assay results or crystallization attempts. Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) are standard purification methods.

Table 1: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Reference
Nucleophilic Substitution65–75≥95
Condensation Reaction70–80≥98

Q. How is the molecular structure of this compound validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software suites like SHELX are used for structure solution and refinement . Key steps include:

  • Data Collection: High-resolution (<1.0 Å) data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.
  • Refinement: SHELXL iteratively adjusts atomic positions and thermal parameters, with R-factors < 0.05 indicating high reliability .
  • Validation: Tools like WinGX/ORTEP assess geometric parameters (bond lengths, angles) against databases (e.g., Cambridge Structural Database) .

Advanced Research Questions

Q. How do reaction conditions influence the susceptibility of this compound to oxidation or reduction?

Methodological Answer: The amino and chloro groups make the compound reactive. For oxidation studies:

  • Oxidizing Agents: Hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Monitor via TLC or HPLC for N-oxide formation .
  • Reduction: Catalytic hydrogenation (Pd/C, H₂) or NaBH₄ in methanol selectively reduces the ester or amino groups. Kinetic studies require controlled pH (e.g., buffered solutions) to prevent side reactions .

Table 2: Reactivity Under Controlled Conditions

ConditionProduct FormedSelectivity (%)
Oxidation (mCPBA)N-Oxide derivative85–90
Reduction (Pd/C, H₂)Dechlorinated analog70–75

Q. What computational and experimental strategies resolve contradictions in biological activity data for this compound?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Dose-Response Curves: Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions (AMBER or GROMACS) to predict binding modes conflicting with experimental IC₅₀ values .
  • Metabolite Profiling: LC-MS/MS identifies degradation products that may interfere with assays .

Q. How can this compound be functionalized to enhance its interaction with biological macromolecules?

Methodological Answer: Targeted modifications focus on the amino and ester groups:

  • Amino Group: Acylation (acetyl chloride) or sulfonation improves solubility and binding affinity to enzymes like kinases .
  • Ester Hydrolysis: Convert to carboxylic acid (NaOH/EtOH) for salt-bridge formation with arginine/lysine residues in proteins .
  • Heterocyclic Fusion: Attach triazole or pyrazole rings via click chemistry to modulate steric and electronic properties .

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